molecular formula C12H17NO B6613533 N-Ethanylisobutyranilide CAS No. 5392-00-7

N-Ethanylisobutyranilide

Cat. No. B6613533
CAS RN: 5392-00-7
M. Wt: 191.27 g/mol
InChI Key: WLSDTVMBKIGEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethylisobutyranilide (N-EIB) is an organic compound that is used in a variety of scientific applications. It is an amide derivative of isobutyl alcohol, and is an important precursor for the synthesis of a number of compounds, including pharmaceuticals and agricultural chemicals. N-EIB is also used as a reagent in the synthesis of other compounds, and has been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

N-Ethanylisobutyranilide is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, and has been studied for its potential applications in biochemistry and physiology. In particular, this compound has been studied for its potential as an inhibitor of certain enzymes, as well as its potential use as an antifungal agent. Additionally, this compound has been studied for its potential applications in drug delivery, as it has been shown to be able to penetrate cell membranes and deliver drugs to specific targets.

Mechanism of Action

The mechanism of action of N-Ethanylisobutyranilide is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, and may also be able to penetrate cell membranes and deliver drugs to specific targets. Additionally, this compound has been studied for its potential as an antifungal agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, some studies have suggested that this compound may be able to inhibit certain enzymes, as well as act as an antifungal agent. Additionally, this compound has been studied for its potential use as a drug delivery system, as it has been shown to be able to penetrate cell membranes and deliver drugs to specific targets.

Advantages and Limitations for Lab Experiments

N-Ethanylisobutyranilide has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and can be used as a reagent in the synthesis of other compounds. Additionally, this compound has been studied for its potential applications in biochemistry and physiology, and has been shown to be able to penetrate cell membranes and deliver drugs to specific targets. However, the biochemical and physiological effects of this compound are not yet fully understood, and further research is needed to better understand its potential applications.

Future Directions

Future research on N-Ethanylisobutyranilide should focus on further understanding its mechanism of action, as well as its potential applications in biochemistry and physiology. Additionally, further research should be conducted to better understand the biochemical and physiological effects of this compound, and to determine its potential use as a drug delivery system. Additionally, further research should be conducted to explore the potential of this compound as an inhibitor of certain enzymes, as well as its potential use as an antifungal agent. Finally, further research should be conducted to explore the potential of this compound in other scientific applications, such as in the synthesis of other compounds.

Synthesis Methods

N-Ethanylisobutyranilide can be synthesized in a variety of ways, depending on the desired end product. One method involves the reaction of isobutyl alcohol with ethyl isocyanate, which produces this compound as a side product. Another method involves the reaction of ethyl isocyanate with isobutyl amine, which produces this compound as the main product. Both of these methods produce this compound in a relatively pure form, and can be used to synthesize other compounds.

properties

IUPAC Name

N-ethyl-2-methyl-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-13(12(14)10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSDTVMBKIGEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277630
Record name N-Ethanylisobutyranilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5392-00-7
Record name NSC3241
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Ethanylisobutyranilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.